molecular formula C21H18FN3O2 B2591258 N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide CAS No. 890631-18-2

N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide

Cat. No. B2591258
CAS RN: 890631-18-2
M. Wt: 363.392
InChI Key: FOWCKBBQTSYWQN-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential applications of TAK-659 in scientific research.

Safety and Hazards

While specific safety and hazard information for “N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide” is not available in the retrieved data, general safety measures for handling similar compounds include wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Benzimidazole derivatives, including “N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide”, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring these activities, optimizing the synthesis methods, and investigating the detailed mechanism of action .

properties

IUPAC Name

N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c22-16-9-7-15(8-10-16)14-25-18-5-2-1-4-17(18)24-20(25)11-12-23-21(26)19-6-3-13-27-19/h1-10,13H,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWCKBBQTSYWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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